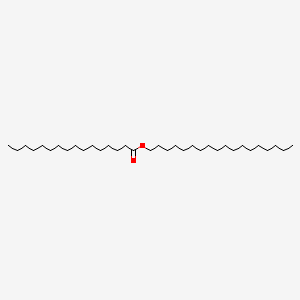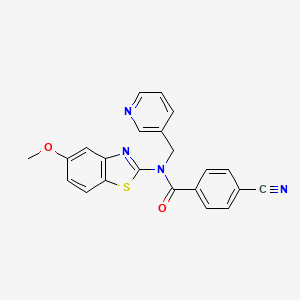
PCSK9-IN-4d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PCSK9-IN-4d is a PCSK9 mRNA translation inhibitor.
Applications De Recherche Scientifique
PCSK9 and Lipoprotein Metabolism
PCSK9 (proprotein convertase subtilisin/kexin type 9) plays a significant role in lipoprotein metabolism, particularly in LDL (low-density lipoprotein) management. It has been shown to control LDL levels in plasma, with mutations in PCSK9 leading to variations in LDL cholesterol levels and influencing coronary heart disease risk. The understanding of PCSK9's function has provided insights into new therapeutic targets for lowering plasma LDL cholesterol and preventing cardiovascular diseases (Horton, Cohen, & Hobbs, 2007).
PCSK9 and Cardiovascular Disease Risk
Research indicates that serum PCSK9 concentrations are associated with future risks of cardiovascular diseases (CVD). Studies have shown that higher levels of circulating PCSK9 can predict the likelihood of future cardiovascular events, independent of other established risk factors. This suggests the potential of PCSK9 as a biomarker for CVD risk assessment (Leander et al., 2016).
Therapeutic Approaches Targeting PCSK9
Innovative therapeutic strategies have been developed to target PCSK9. These include the development of biological inhibitors and vaccines that aim to reduce LDL cholesterol levels, thereby potentially reducing cardiovascular outcomes. Such therapies represent a significant advancement in the treatment of dyslipidemia and associated cardiovascular risks (Burke et al., 2017).
Genetic Implications of PCSK9 Variants
The discovery of PCSK9 gene mutations has been pivotal in understanding its role in cholesterol metabolism. Different mutations in PCSK9 can lead to either hypercholesterolemia or hypocholesterolemia, affecting the risk of coronary heart disease. Understanding these genetic variants has implications for personalized medicine and targeted therapies (Wu & Li, 2014).
Nutritional and Lipid Modulation of PCSK9
Diet and nutrition have been shown to influence PCSK9 levels, with implications for cholesterol and apoB lipoprotein metabolism, and thus for cardiovascular disease risk. Dietary components, such as n-3 polyunsaturated fatty acids, have been found to reduce plasma PCSK9 concentrations, while other components like dietary fructose may upregulate PCSK9 mRNA expression. These findings highlight the significance of diet in modulating PCSK9 and its impact on cardiometabolic health (Krysa et al., 2017).
Beyond LDL Cholesterol Lowering
Beyond its role in LDL cholesterol regulation, PCSK9 is implicated in various biological processes, such as neurocognitive functions, neuronal apoptosis, and immune responses. Understanding these extrahepatic roles of PCSK9 is crucial, especially in the context of therapies aimed at inhibiting PCSK9 to treat hypercholesterolemia and cardiovascular diseases (Norata et al., 2016).
Propriétés
Formule moléculaire |
C22H29N5O |
|---|---|
Poids moléculaire |
379.51 |
Nom IUPAC |
(R)-N-(3-Methylpyrazin-2-yl)-4-phenyl-N-(piperidin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C22H29N5O/c1-17-21(25-13-12-24-17)27(20-8-5-11-23-16-20)22(28)26-14-9-19(10-15-26)18-6-3-2-4-7-18/h2-4,6-7,12-13,19-20,23H,5,8-11,14-16H2,1H3/t20-/m1/s1 |
Clé InChI |
UQVPGVALXWIBAG-HXUWFJFHSA-N |
SMILES |
O=C(N1CCC(C2=CC=CC=C2)CC1)N(C3=NC=CN=C3C)[C@H]4CNCCC4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PCSK9-IN-4d; PCSK9 IN-4d; PCSK9-IN 4d |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-chlorophenyl)-N-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B1193161.png)

